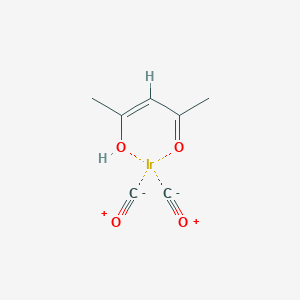
Dicarbonylacetylacetonato iridium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbonylacetylacetonato iridium(I): is an organometallic compound with the formula C₇H₇IrO₄ . This compound features a central iridium atom coordinated by two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicarbonylacetylacetonato iridium(I) can be synthesized through the reaction of iridium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, with the iridium trichloride being reduced by carbon monoxide to form the desired product .
Industrial Production Methods: In industrial settings, the production of dicarbonylacetylacetonato iridium(I) often involves the use of metallorganic chemical vapor deposition (MOCVD) techniques. This method allows for the deposition of thin iridium films, which are then processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dicarbonylacetylacetonato iridium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphine ligands or other donor molecules.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium species.
Substitution: New iridium complexes with different ligands.
Scientific Research Applications
Chemistry: Dicarbonylacetylacetonato iridium(I) is used as a precursor in the synthesis of various iridium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology: In biological research, this compound is used to study the interactions of iridium complexes with biomolecules.
Medicine: Dicarbonylacetylacetonato iridium(I) is being investigated for its potential use in cancer therapy. Iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death .
Industry: In the industrial sector, this compound is used in the production of iridium-based materials, such as thin films and coatings. It is also employed in the manufacture of electronic components and sensors .
Mechanism of Action
The mechanism of action of dicarbonylacetylacetonato iridium(I) involves its ability to coordinate with various ligands and undergo redox reactions. The central iridium atom can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the compound’s ability to form stable coordination complexes with the target molecules .
Comparison with Similar Compounds
Dicarbonylacetylacetonato rhodium(I): Similar to dicarbonylacetylacetonato iridium(I), this compound features a central rhodium atom coordinated by two carbonyl ligands and an acetylacetonate ligand.
Iridium tris-acetylacetonate: This compound contains three acetylacetonate ligands coordinated to the iridium atom, differing from dicarbonylacetylacetonato iridium(I) in its ligand composition.
Tetrakisiridium dodecacarbonyl: This compound features multiple iridium atoms coordinated by carbonyl ligands, making it structurally distinct from dicarbonylacetylacetonato iridium(I).
Uniqueness: Dicarbonylacetylacetonato iridium(I) is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8IrO4 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
InChI Key |
NMFBREHTKYXYKM-FGSKAQBVSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















